4,4'-Bis(trifluoromethyl)diphenylmethane
Overview
Description
'4,4'-Bis(trifluoromethyl)diphenylmethane' is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Bis(trifluoromethyl) diphenyl methane or BTM, and it is a white crystalline solid that is insoluble in water.'
Scientific Research Applications
Synthesis and Pharmacological Properties
- 4,4'-Bis(trifluoromethyl)diphenylmethane derivatives have been synthesized, showing significant antinociceptive properties in mice. These derivatives were obtained by reacting 4,4'-diphenylmethane diisocyanate with carboxylic acid hydrazides (Pitucha et al., 2010).
Chemical Complex Formation
- The compound has been used in preparing binuclear and mononuclear cobalt(II), nickel(II), and copper(II) complexes. These complexes were identified through various methods, including AAS, IR, 1H-NMR spectral data, and magnetic susceptibility measurements (Karipcin et al., 2002).
Chemical Stability and Reactivity
- Diphenyldiazomethanes with trifluoromethyl and bromine groups, related to this compound, have been found to be significantly less reactive compared to other diphenylcarbenes. These findings are crucial for understanding the stability of such compounds at room temperature (Itoh et al., 2006).
Environmental Impact and Biodegradation
- Bacteria and fungi have been observed to oxidize compounds related to this compound, demonstrating its potential for environmental biodegradation. These microorganisms play a role in breaking down similar chemical structures (Subba-Rao & Alexander, 1985).
Analytical Detection Methods
- Analytical techniques for detecting 4,4'-bis-maleinimide diphenylmethane have been developed, which are highly sensitive and useful for sanitary and hygienic control over its presence in the workplace (Isaev & Ishkov, 1999).
Polymer Research and Development
- Novel poly(ether imide)s incorporating this compound have been synthesized, showing high solubility and potential for various applications due to their molecular structure (Liaw et al., 2001).
properties
IUPAC Name |
1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHKYTBGLYTLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535632 | |
Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887268-07-7, 87901-60-8 | |
Record name | 1,1′-Methylenebis[4-(trifluoromethyl)benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887268-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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